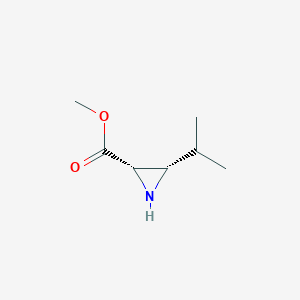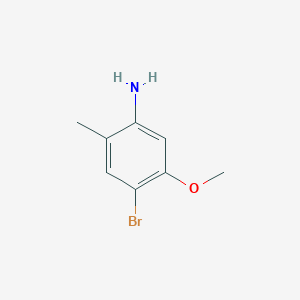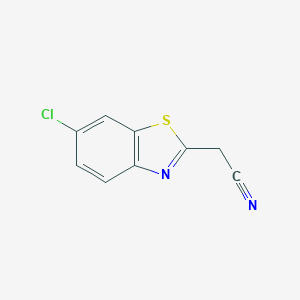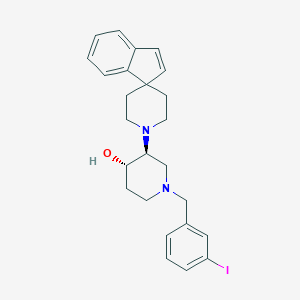
3-Ippps-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ippps-indene is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indene derivatives and is characterized by its unique chemical structure, which makes it a promising candidate for the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 3-Ippps-indene is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-Ippps-indene has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Ippps-indene exhibits various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 3-Ippps-indene has been shown to improve cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Ippps-indene in lab experiments is its relatively simple synthesis method. The compound is also stable and has a long shelf life, making it easy to handle and store. However, one of the limitations of using 3-Ippps-indene is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-Ippps-indene. One area of research is the development of novel drugs based on the structure of 3-Ippps-indene. Another area of research is the investigation of the compound's potential use in the treatment of various diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Ippps-indene and its potential side effects.
Conclusion
In conclusion, 3-Ippps-indene is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, as well as neuroprotective effects and the ability to improve cognitive function. While there are some limitations to using 3-Ippps-indene in lab experiments, its relatively simple synthesis method and stable nature make it a promising candidate for the development of novel drugs. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-Ippps-indene involves the condensation of 3-indenone and isopropylamine. The reaction is carried out in the presence of a catalyst such as sodium hydride or potassium carbonate. The resulting product is purified by recrystallization and characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
3-Ippps-indene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function. In addition, 3-Ippps-indene has been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propiedades
Número CAS |
158628-37-6 |
|---|---|
Nombre del producto |
3-Ippps-indene |
Fórmula molecular |
C25H29IN2O |
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[indene-1,4'-piperidine]-1'-ylpiperidin-4-ol |
InChI |
InChI=1S/C25H29IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-8,10,16,23-24,29H,9,11-15,17-18H2/t23-,24-/m0/s1 |
Clave InChI |
ZGXOBWFJJNNSCM-ZEQRLZLVSA-N |
SMILES isomérico |
C1CN(C[C@@H]([C@H]1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
SMILES |
C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
SMILES canónico |
C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
Sinónimos |
(trans-(+-))-isomer,HCl of 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 3-IPPPS-indene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




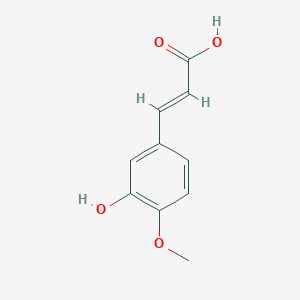
![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
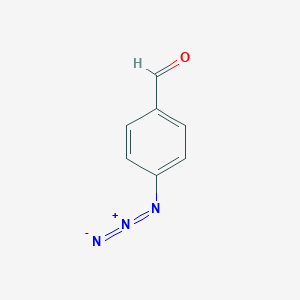
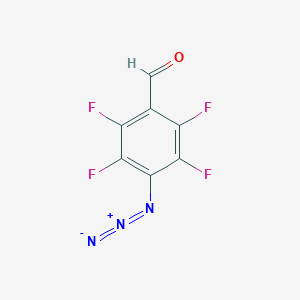
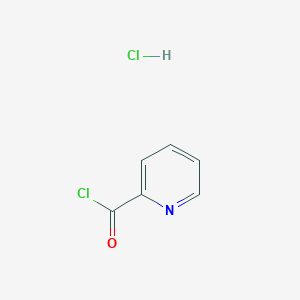
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
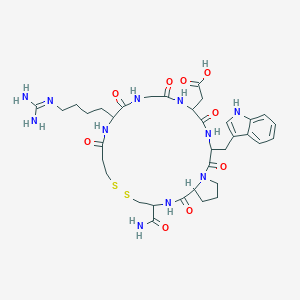
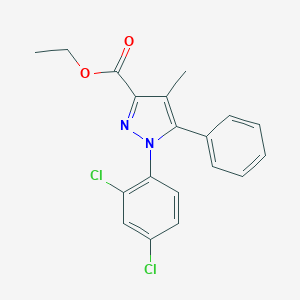
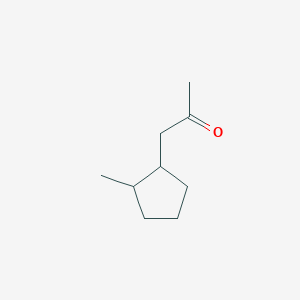
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
